N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The imidazo[1,2-a]pyrimidine moiety in this compound is known for its significant biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
The compound, N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide, belongs to the class of nitrogen heterocycles . Nitrogen heterocycles are found in various enzymes, proteins, and most importantly, DNA . They are quite important due to their ability to bind with various living systems . Therefore, the primary targets of this compound could be certain enzymes or proteins within the cell.
Mode of Action
It’s known that many drugs containing nitrogen heterocycles at their cores have the ability to bind with various living systems . This suggests that the compound might interact with its targets, possibly causing changes in their function or activity.
Biochemical Pathways
Given the compound’s potential to bind with various living systems , it can be inferred that it may influence a variety of biochemical pathways, depending on the specific targets it interacts with.
Pharmacokinetics
The synthesis of similar compounds has been reported to proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields under an atom-economical pathway . This suggests that the compound might have favorable bioavailability.
Result of Action
It’s known that many drugs containing nitrogen heterocycles at their cores have the ability to bind with various living systems . This suggests that the compound might cause changes at the molecular and cellular level, possibly altering the function or activity of its targets.
Action Environment
The synthesis of similar compounds has been reported to proceed under metal-free and solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method starts with the formation of an imidazo[1,2-a]pyrimidine core, which is then functionalized to introduce the benzo[d][1,3]dioxole and carboxamide groups .
For example, a one-pot, multicomponent reaction involving imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, and an enolizable C–H activated acidic compound in the presence of sodium carbonate can be used to synthesize the core structure . The reaction is typically carried out at room temperature, providing mild reaction conditions and moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the benzo[d][1,3]dioxole and carboxamide groups.
N-(pyridin-2-yl)amides: Contains a pyridine ring instead of the imidazo[1,2-a]pyrimidine moiety.
2-thio-containing pyrimidines: Similar in structure but with a sulfur atom replacing the oxygen in the dioxole ring.
Uniqueness
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of the imidazo[1,2-a]pyrimidine core with the benzo[d][1,3]dioxole and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-13-3-4-14(17-11-25-8-2-7-22-21(25)24-17)9-16(13)23-20(26)15-5-6-18-19(10-15)28-12-27-18/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERUCAAHCORNBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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